molecular formula C9H9N5O2 B5860076 N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide

N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide

Cat. No.: B5860076
M. Wt: 219.20 g/mol
InChI Key: GKKRVBVAOAXZSV-UHFFFAOYSA-N
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Description

N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide is a complex organic compound that features a phenylhydrazine group attached to an oxadiazole ring, which is further linked to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate oxadiazole precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like ethanol. Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetone, and other polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide involves its interaction with specific molecular targets. The phenylhydrazine group can form hydrogen bonds with biological molecules, influencing their activity. The oxadiazole ring may interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(2-phenylhydrazinyl)phenol: Shares the phenylhydrazine group but differs in the rest of the structure.

    Pyrrolidine derivatives: Contain a nitrogen heterocycle similar to the oxadiazole ring.

    Diazine derivatives: Include compounds like pyrimidine and pyrazine, which have similar nitrogen-containing rings.

Uniqueness

N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide is unique due to its combination of a phenylhydrazine group with an oxadiazole ring and a formamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2-phenylhydrazinyl)-1,2,5-oxadiazol-3-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c15-6-10-8-9(14-16-13-8)12-11-7-4-2-1-3-5-7/h1-6,11H,(H,12,14)(H,10,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKRVBVAOAXZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NON=C2NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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